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Compound of Interest

Compound Name: MRS2179 tetrasodium

Cat. No.: B10787661 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological

characterization of MRS2179 tetrasodium, a potent and selective competitive antagonist of

the P2Y1 purinergic receptor. The P2Y1 receptor, a G protein-coupled receptor (GPCR)

activated by adenosine diphosphate (ADP), is a key mediator of platelet aggregation and a

promising target for novel anti-thrombotic therapies. This document details the quantitative

pharmacology of MRS2179, provides in-depth experimental protocols for its characterization,

and elucidates the associated signaling pathways.

Quantitative Pharmacology of MRS2179
MRS2179 is a derivative of N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate.[1][2][3] It acts as

a competitive antagonist at the P2Y1 receptor, thereby inhibiting ADP-induced platelet

activation and aggregation.[1][4][5] The following table summarizes the key quantitative data for

MRS2179, providing a comparative overview of its pharmacological profile.
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Parameter Value Species
Receptor
Source/Assay
Type

Reference

Kb 100 nM - Functional Assay [6]

Kb 102 nM Turkey P2Y1 Receptor [4][7]

pA2 6.99 Turkey P2Y1 Receptor [4][7]

Kd 109 ± 18 nM Human

Washed

Platelets

([33P]MRS2179

binding)

[2][3][8]

Ki 84 nM Human

Recombinant

P2Y1 Receptor

([3H]MRS2279

binding)

[9]

IC50 1.15 µM - P2X1 Receptor [4][6][7][10]

IC50 12.9 µM - P2X3 Receptor [4][6][7][10]

MRS2179 demonstrates selectivity for the P2Y1 receptor over other purinergic receptors,

including P2X1, P2X2, P2X3, P2X4, P2Y2, P2Y4, and P2Y6.[4][6][7][10]

Core Signaling Pathway and Experimental Logic
The following diagrams illustrate the P2Y1 receptor signaling cascade, the experimental

workflow for characterizing MRS2179, and its selectivity profile.
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Experimental workflow for MRS2179 characterization.
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Selectivity profile of MRS2179.

Experimental Protocols
Detailed methodologies are essential for the accurate in vitro characterization of P2Y1 receptor

antagonists like MRS2179. The following sections provide step-by-step protocols for key

experimental assays.

Radioligand Binding Assay
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This protocol describes a competitive radioligand binding assay to determine the binding affinity

(Ki) of MRS2179 for the P2Y1 receptor using a radiolabeled antagonist, such as [3H]MRS2279

or [33P]MRS2179.

Materials:

Membrane preparations from cells expressing the human P2Y1 receptor (e.g., Sf9 or CHO

cells).

Radiolabeled P2Y1 antagonist (e.g., [3H]MRS2279).

Unlabeled MRS2179 tetrasodium.

Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

Glass fiber filters (e.g., Whatman GF/C).

Scintillation cocktail.

96-well filter plates.

Vacuum filtration manifold.

Scintillation counter.

Procedure:

Thaw the P2Y1 receptor membrane preparation on ice.

Resuspend the membranes in Binding Buffer to a final protein concentration of 5-20 µ g/well

.

In a 96-well plate, add the following in order:

100 µL of membrane suspension.

50 µL of Binding Buffer with or without varying concentrations of unlabeled MRS2179.
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50 µL of radiolabeled antagonist at a fixed concentration (typically at or below its Kd

value).

To determine non-specific binding, use a high concentration of a known P2Y1 antagonist

(e.g., 10 µM unlabeled MRS2500).

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach

equilibrium.

Terminate the binding reaction by rapid filtration through the glass fiber filters using a

vacuum manifold.

Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

Dry the filters and place them in scintillation vials with scintillation cocktail.

Quantify the radioactivity bound to the filters using a scintillation counter.

Calculate the specific binding by subtracting the non-specific binding from the total binding.

Determine the IC50 of MRS2179 and calculate the Ki using the Cheng-Prusoff equation.

Calcium Mobilization Assay
This protocol outlines a functional assay to measure changes in intracellular calcium

concentration in response to P2Y1 receptor activation by an agonist (e.g., ADP) and its

inhibition by MRS2179, using a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

HEK293 or CHO cells stably expressing the human P2Y1 receptor.

Cell culture medium (e.g., DMEM with 10% FBS).

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

P2Y1 receptor agonist (e.g., ADP or 2-MeSADP).
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MRS2179 tetrasodium.

96- or 384-well black-walled, clear-bottom assay plates.

FLIPR instrument.

Procedure:

Seed the P2Y1-expressing cells into the assay plates and culture overnight to form a

confluent monolayer.

Prepare the dye-loading solution by dissolving Fluo-4 AM in Assay Buffer.

Remove the culture medium from the cells and add the dye-loading solution.

Incubate the plate at 37°C for 60 minutes in the dark to allow for dye uptake.

During the incubation, prepare serial dilutions of MRS2179 and a fixed concentration of the

P2Y1 agonist in Assay Buffer in separate compound plates.

Place the cell plate and the compound plates into the FLIPR instrument.

Establish a baseline fluorescence reading for each well.

Add the MRS2179 solution to the cells and incubate for a specified period (e.g., 15-30

minutes).

Add the agonist solution to initiate the calcium response.

Monitor the change in fluorescence over time.

The potency of MRS2179 is determined by its ability to inhibit the agonist-induced calcium

mobilization, and the IC50 value is calculated from the concentration-response curve.

ADP-Induced Platelet Aggregation Assay
This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP)

induced by ADP and its inhibition by MRS2179.
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Materials:

Freshly drawn human venous blood collected into sodium citrate anticoagulant.

ADP (agonist).

MRS2179 tetrasodium.

Saline solution.

Platelet aggregometer.

Procedure:

Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200

x g) for 15 minutes at room temperature.

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed

(e.g., 2000 x g) for 20 minutes.

Calibrate the aggregometer with PRP (set to 0% aggregation) and PPP (set to 100%

aggregation).

Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer

at 37°C.

Add MRS2179 or a vehicle control to the PRP and incubate for a few minutes.

Add a specific concentration of ADP to induce platelet aggregation.

Record the change in light transmission for 5-10 minutes.

The inhibitory effect of MRS2179 is quantified by the reduction in the maximum aggregation

percentage compared to the control. An IC50 value can be determined by testing a range of

MRS2179 concentrations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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